molecular formula C13H9BrFNO2 B13708919 7-Bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic Acid

7-Bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic Acid

Cat. No.: B13708919
M. Wt: 310.12 g/mol
InChI Key: NNLOOWHFRWTKGY-UHFFFAOYSA-N
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Description

7-Bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with bromine, cyclopropyl, and fluorine groups, making it an interesting subject for research in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate aniline derivatives followed by bromination and fluorination steps. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions and cyclizations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles can be employed to scale up the production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

7-Bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, cyclopropyl, and fluorine groups can enhance its binding affinity and specificity. For example, in medicinal applications, it may inhibit bacterial DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid is unique due to its specific combination of substituents, which can confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group, in particular, can influence its interaction with molecular targets and its overall stability .

Properties

Molecular Formula

C13H9BrFNO2

Molecular Weight

310.12 g/mol

IUPAC Name

7-bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid

InChI

InChI=1S/C13H9BrFNO2/c14-9-5-12-7(3-10(9)15)8(13(17)18)4-11(16-12)6-1-2-6/h3-6H,1-2H2,(H,17,18)

InChI Key

NNLOOWHFRWTKGY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=CC(=C(C=C3C(=C2)C(=O)O)F)Br

Origin of Product

United States

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